Lovaza
Overview
Description
Lovaza is a pharmaceutical compound primarily composed of omega-3-acid ethyl esters, which include eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet to reduce triglyceride levels in adult patients with severe hypertriglyceridemia (triglyceride levels ≥500 mg/dL) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lovaza involves the extraction and purification of omega-3 fatty acids from fish oilThis involves reacting the fatty acids with ethanol in the presence of a catalyst, typically an acid or base, to form omega-3-acid ethyl esters .
Industrial Production Methods: On an industrial scale, the production of this compound involves several steps:
Extraction: Fish oil is extracted from fish tissues.
Purification: The extracted oil undergoes purification to remove impurities and concentrate the omega-3 fatty acids.
Transesterification: The purified omega-3 fatty acids are reacted with ethanol to form ethyl esters.
Encapsulation: The ethyl esters are encapsulated in gelatin capsules for oral administration .
Types of Reactions:
Oxidation: Omega-3 fatty acids can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common for omega-3 fatty acids but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or peroxides in the presence of light or heat.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Various substituted fatty acid derivatives .
Scientific Research Applications
Lovaza has a wide range of applications in scientific research:
Chemistry: Used to study the properties and reactions of omega-3 fatty acids.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Extensively studied for its role in reducing triglyceride levels and its potential benefits in cardiovascular health.
Industry: Used in the production of nutraceuticals and dietary supplements
Mechanism of Action
The exact mechanism of action of Lovaza is not fully understood. it is believed to involve several pathways:
Inhibition of acyl CoA1,2-diacylglycerol acyltransferase: Reduces the synthesis of triglycerides in the liver.
Increased mitochondrial and peroxisomal β-oxidation: Enhances the breakdown of fatty acids.
Decreased lipogenesis: Reduces the formation of new fatty acids in the liver.
Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream
Comparison with Similar Compounds
Vascepa (icosapent ethyl): Contains only eicosapentaenoic acid and is used to lower triglyceride levels.
Fenofibrate: A fibric acid derivative used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.
Comparison:
Lovaza vs. Vascepa: this compound contains both eicosapentaenoic acid and docosahexaenoic acid, while Vascepa contains only eicosapentaenoic acid.
This compound vs. Fenofibrate: Fenofibrate is effective at reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels but is less effective than statins at reducing low-density lipoprotein cholesterol levels.
Properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGIJFHGGCSLO-FIAQIACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H70O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861006-80-6 | |
Record name | Lovaza | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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